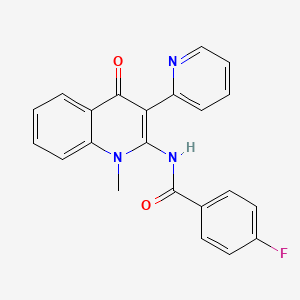

4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide

Description

4-Fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide (Registry Number: 896808-61-0 ) is a heterocyclic compound featuring a quinolin-4-one core substituted with a pyridin-2-yl group at position 3 and a 1-methyl group at position 1. The benzamide moiety is attached via the nitrogen atom at position 2, with a para-fluoro substituent on the benzoyl ring. The compound’s molecular formula is C₂₃H₁₇FN₃O₂, with a molecular weight of 394.40 g/mol (calculated).

Properties

IUPAC Name |

4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c1-26-18-8-3-2-6-16(18)20(27)19(17-7-4-5-13-24-17)21(26)25-22(28)14-9-11-15(23)12-10-14/h2-13H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCXSXXIABJMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326863 | |

| Record name | 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896808-61-0 | |

| Record name | 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the pyridine moiety: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

Amidation: The final step involves the formation of the benzamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to enhanced antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation. In particular, studies focusing on related compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . The specific application of this compound in cancer treatment is still under investigation but holds promise based on structural analogs.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, making it valuable in the development of therapeutic agents targeting specific enzymes involved in disease pathways. For example, certain quinoline derivatives have been characterized as inhibitors of kinases and proteases, which are critical in cancer progression and microbial resistance .

Case Studies

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and analogous benzamide derivatives from the evidence.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Structural Comparisons

Core Heterocyclic Systems: The target compound’s quinolin-4-one core distinguishes it from analogs with imidazo[1,2-a]pyridine or naphthoquinone cores. Quinolin-4-one derivatives are known for kinase inhibition, while imidazo[1,2-a]pyridines often exhibit antiviral or anticancer activity. Pyridine vs. Pyrazolo Substitutions: describes a pyrazolo[3,4-d]pyrimidin derivative with fluorophenyl groups, which may exhibit distinct electronic properties due to the electron-deficient pyrimidine ring.

Substituent Effects: Fluorine Position: The para-fluoro group in the target compound contrasts with ortho-fluoro or multi-fluoro analogs (e.g., ’s triazolo[4,3-a]pyridine derivatives). Para substitution typically enhances metabolic stability compared to ortho . Methyl Groups: The 1-methyl group on the quinolin-4-one core may reduce steric hindrance compared to bulkier substituents like cyclohexyl () or trifluoromethyl groups ().

Crystallographic and Conformational Insights: Dihedral Angles: The dihedral angle of 14.1° in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide suggests reduced planarity due to intramolecular H-bonding, whereas the target compound’s fused quinoline system likely enforces greater planarity. Crystal Packing: highlights fluorine-mediated interactions (F⋯O), which may enhance thermal stability in fluorinated benzamides.

Functional Implications

- Solubility and Bioavailability : The thiourea derivative () likely exhibits higher aqueous solubility than the target compound due to polarizable sulfur atoms.

- Target Selectivity : The pyridin-2-yl group in the target compound may enhance binding to pyridine-dependent enzymes, whereas imidazo[1,2-a]pyridine derivatives () could target GABA receptors.

Biological Activity

4-Fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H19FN3O3, with a molecular weight of approximately 396.42 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.

Research indicates that compounds with quinoline structures often exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit vital metabolic pathways, leading to cell death.

- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of related quinoline compounds. For instance, derivatives have demonstrated significant activity against various bacterial strains and fungi, often showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.

Anticancer Activity

Quinoline-based compounds have been investigated for their anticancer properties. In vitro studies have shown that they can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For example, a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines.

Anti-inflammatory Effects

Research has indicated that certain quinoline derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS). This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Antimalarial Evaluation : A study conducted on related quinoline derivatives showed promising results against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL, indicating strong antimalarial activity compared to standard treatments like chloroquine .

- Inhibition of Cancer Cell Growth : In a comparative study, this compound was tested against several cancer cell lines. The compound demonstrated significant growth inhibition with IC50 values below 10 µM across various cell types .

- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to inhibit LPS-stimulated nitric oxide production in RAW 264.7 macrophages, suggesting its potential utility in treating inflammatory disorders .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.